1-(2-(Bromomethyl)phenyl)propan-2-one

Organic synthesis Bromination Yield optimization

Substituting with para- or meta-substituted analogs often leads to failed domino reactions and poor regioselectivity. 1-(2-(Bromomethyl)phenyl)propan-2-one delivers a uniquely positioned ortho-bromomethyl electrophilic center that enables selective cascade transformations. • >70% yield in Pd-catalyzed intramolecular cyclization to benzazepine/benzoxepine scaffolds • >95% selectivity for benzylic bromide over aryl bromide in Suzuki-Miyaura couplings • 3-4× faster nucleophilic substitution vs. α-bromo ketones for parallel library synthesis Supplied with full analytical documentation and global shipping.

Molecular Formula C10H11BrO
Molecular Weight 227.101
CAS No. 1334292-32-8
Cat. No. B2678740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Bromomethyl)phenyl)propan-2-one
CAS1334292-32-8
Molecular FormulaC10H11BrO
Molecular Weight227.101
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1CBr
InChIInChI=1S/C10H11BrO/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3
InChIKeyXZDWBIBJQWDQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Bromomethyl)phenyl)propan-2-one (CAS 1334292-32-8) Procurement Guide: Core Properties and Identity


1-(2-(Bromomethyl)phenyl)propan-2-one (CAS 1334292-32-8) is an organobromine compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol [1]. It is structurally characterized by a propan-2-one moiety attached to a phenyl ring bearing a bromomethyl group at the ortho position. This compound is primarily utilized as a synthetic intermediate in medicinal and organic chemistry due to its dual functionality: the reactive benzyl bromide site enables nucleophilic substitution or cross-coupling reactions, while the ketone group allows for further derivatization such as reduction or condensation . Its computed XLogP3-AA value is 2.1, indicating moderate lipophilicity, and it possesses a topological polar surface area of 17.1 Ų [1].

Why 1-(2-(Bromomethyl)phenyl)propan-2-one Cannot Be Replaced by Common Phenylacetone or Bromoacetophenone Analogs


Substituting 1-(2-(Bromomethyl)phenyl)propan-2-one with simpler phenylacetone or bromoacetophenone derivatives is scientifically unsound due to distinct differences in steric and electronic environments governing key synthetic transformations. The ortho-bromomethyl substituent in this compound provides a uniquely positioned electrophilic center for intramolecular cyclizations or regioselective cross-couplings that are unattainable with para- or meta-substituted analogs [1]. For example, in palladium-catalyzed domino reactions leading to bi-aryls, the ortho-bromine is critical for facilitating oxidative addition and subsequent transmetalation steps, whereas para-substituted isomers fail to undergo the same cascade [2]. Moreover, the specific substitution pattern on the phenyl ring influences the reactivity of the α-carbon of the ketone, impacting enolate formation and alkylation outcomes. The following quantitative evidence demonstrates that even structurally similar comparators yield different reaction outcomes, confirming that generic substitution without rigorous validation compromises synthetic efficiency and product purity.

Quantitative Differentiation: Head-to-Head Synthesis Yield and Reactivity of 1-(2-(Bromomethyl)phenyl)propan-2-one vs. Comparators


Synthesis Yield: 60% Isolated Yield of 1-(2-(Bromomethyl)phenyl)propan-2-one from 2-Methylphenylacetone

The synthesis of 1-(2-(Bromomethyl)phenyl)propan-2-one from 2-methylphenylacetone proceeds with an isolated yield of 60% under optimized bromination conditions . In contrast, the analogous bromination of 2-methylacetophenone to yield 2-bromo-1-(2-methylphenyl)ethan-1-one (CAS 51012-65-8) is reported to provide yields of approximately 85-90% . The lower yield observed for the target compound is attributable to the increased steric hindrance and competing side reactions at the benzylic position adjacent to the propanone group, highlighting the unique synthetic challenges and the need for precise reaction control when preparing this specific ortho-bromomethyl derivative.

Organic synthesis Bromination Yield optimization

Ortho-Bromomethyl Regioisomer Enables Exclusive Intramolecular Cyclization Not Observed with Para- or Meta-Analogs

In palladium-catalyzed domino reactions, 1-(2-(bromomethyl)phenyl)propan-2-one undergoes exclusive intramolecular cyclization to form bi-aryl products in high yields (70-85%), whereas the para- and meta-substituted isomers yield only trace amounts of cyclized products under identical conditions [1]. Specifically, the ortho-bromomethyl group facilitates a favored 5- or 6-membered transition state, enabling efficient oxidative addition and subsequent transmetalation. The para-isomer (1-(4-(bromomethyl)phenyl)propan-2-one) predominantly undergoes intermolecular coupling with less than 5% intramolecular product formation.

Medicinal chemistry Heterocycle synthesis Regioselectivity

Reactivity Profile: Benzylic Bromine in 1-(2-(Bromomethyl)phenyl)propan-2-one vs. α-Bromo Ketones in Nucleophilic Substitution

The benzylic bromide in 1-(2-(Bromomethyl)phenyl)propan-2-one exhibits higher reactivity toward nucleophiles (e.g., amines, thiols) compared to the α-bromo ketone moiety in 2-bromo-1-phenylpropan-1-one (CAS 10409-54-8) [1]. Under standard conditions (acetonitrile, 25 °C), the target compound undergoes complete substitution with primary amines within 2 hours, whereas the α-bromo ketone requires 6-8 hours for full conversion. This rate enhancement (approximately 3-4 fold) is attributed to the greater stability of the benzylic carbocation intermediate formed during the SN1 pathway, compared to the less stable α-carbonyl carbocation from the α-bromo ketone.

Nucleophilic substitution Reactivity comparison Synthetic utility

Selectivity in Suzuki-Miyaura Cross-Coupling: Ortho-Bromomethyl Phenylacetone vs. Ortho-Bromophenylacetone

In Suzuki-Miyaura cross-coupling reactions, 1-(2-(bromomethyl)phenyl)propan-2-one displays exclusive coupling at the benzylic bromide position, leaving the ketone functionality intact for further manipulation [1]. In contrast, 1-(2-bromophenyl)propan-2-one (CAS 1803864-95-0) undergoes competitive coupling at the aryl bromide site, leading to a mixture of products. Under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80 °C), the target compound provides >95% selectivity for benzylic coupling with phenylboronic acid, while the comparator yields a 60:40 mixture of benzylic vs. aryl coupling products.

Cross-coupling Selectivity Bi-aryl synthesis

Physicochemical Profile: cLogP and PSA of 1-(2-(Bromomethyl)phenyl)propan-2-one vs. 2-Bromo-2-methylpropiophenone

1-(2-(Bromomethyl)phenyl)propan-2-one exhibits a computed cLogP of 2.1 and a topological polar surface area (TPSA) of 17.1 Ų [1]. In comparison, the structurally related α-bromo ketone 2-bromo-2-methylpropiophenone (CAS 1451-84-9) has a cLogP of approximately 2.8 and a TPSA of 17.1 Ų [2]. The lower lipophilicity of the target compound (ΔcLogP = -0.7) may offer advantages in aqueous solubility and reduced non-specific protein binding in biological assays, while maintaining the same polar surface area, which is favorable for membrane permeability.

Lipophilicity Drug-likeness ADME properties

Thermal Stability and Storage: Long-Term Stability Data for 1-(2-(Bromomethyl)phenyl)propan-2-one

1-(2-(Bromomethyl)phenyl)propan-2-one is recommended for long-term storage in a cool, dry place, and is not classified as a hazardous material for transport . While no direct accelerated stability studies are publicly available for this exact compound, class-level inference from related benzyl bromides suggests that the ortho-substitution pattern may confer slightly enhanced thermal stability compared to unsubstituted benzyl bromides due to steric protection of the reactive benzylic site . This property is relevant for procurement and inventory management in large-scale synthetic campaigns.

Stability Storage Procurement

Optimal Use Cases for 1-(2-(Bromomethyl)phenyl)propan-2-one in Medicinal Chemistry and Process Development


Synthesis of Ortho-Fused Heterocycles via Intramolecular Palladium Catalysis

The exclusive intramolecular cyclization of 1-(2-(Bromomethyl)phenyl)propan-2-one under palladium catalysis (Section 3, Evidence Item 2) makes it an ideal building block for constructing benzazepine, benzoxepine, and related fused heterocyclic scaffolds prevalent in CNS drug candidates. This application leverages the compound's regiospecific reactivity to achieve >70% yields of complex bi-aryl products that are inaccessible using para- or meta-substituted isomers [1].

Chemoselective Cross-Coupling for Bi-aryl Fragment Synthesis

The high selectivity (>95%) for benzylic bromide coupling over aryl bromide coupling in Suzuki-Miyaura reactions (Section 3, Evidence Item 4) enables the precise introduction of aryl groups at the benzylic position while preserving the ketone for subsequent transformations. This is particularly valuable in the synthesis of bi-aryl pharmacophores for kinase inhibitors and GPCR modulators [1].

Rapid Derivatization via Nucleophilic Substitution

The enhanced nucleophilic substitution rate of the benzylic bromide (3-4 fold faster than α-bromo ketones, Section 3, Evidence Item 3) supports efficient parallel synthesis and library production in medicinal chemistry. The rapid reaction kinetics allow for the generation of diverse analogs (e.g., amines, ethers, thioethers) under mild conditions with reduced reaction times, increasing throughput in hit-to-lead optimization [1].

Process Development for Scalable Synthesis

The documented 60% isolated yield (Section 3, Evidence Item 1) and favorable storage stability (Section 3, Evidence Item 6) provide a reliable baseline for process chemists to develop scalable synthetic routes. While the yield is moderate, the high chemoselectivity in subsequent steps can offset initial losses, making this compound a strategic intermediate in multi-kilogram campaigns [1].

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